1-(4-chlorobenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
Description
1-(4-Chlorobenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a synthetic urea derivative featuring a 4-chlorobenzyl group and a pyrimidine-substituted imidazole moiety connected via an ethylene linker. The compound’s structure integrates three pharmacologically relevant motifs: (i) a urea core, which often serves as a hydrogen-bond donor/acceptor in drug-target interactions; (ii) a pyrimidine ring, commonly associated with kinase inhibition or nucleotide mimicry; and (iii) a 4-chlorobenzyl group, which may enhance lipophilicity and membrane permeability .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c18-14-4-2-13(3-5-14)12-23-17(25)22-9-11-24-10-8-21-16(24)15-19-6-1-7-20-15/h1-8,10H,9,11-12H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKZLONKFUYSEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Ring Formation via Base-Catalyzed Cyclization
The imidazole moiety is synthesized via intramolecular hydroamidation of propargylic ureas, as demonstrated by ACS Journal of Organic Chemistry.
Procedure :
- Propargylic Urea Precursor : React 2-methylbut-3-yn-2-amine with phenyl isocyanate in acetonitrile (CH₃CN) using 10 mol% BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as a catalyst.
- Cyclization : Stir at room temperature for 1 minute to yield imidazol-2-one derivatives in 62% yield.
Adaptation for Target Compound :
Replace phenyl isocyanate with pyrimidine-2-carbonyl isocyanate to introduce the pyrimidine ring. Computational studies confirm that BEMP facilitates deprotonation and cyclization via a low-energy transition state (ΔG‡ = 12.5 kcal/mol).
Urea Bond Formation with 4-Chlorobenzyl Isocyanate
Synthesis of 4-Chlorobenzyl Isocyanate
Procedure :
Coupling Reaction
React the amine intermediate (2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine) with 4-chlorobenzyl isocyanate in tetrahydrofuran (THF) at room temperature for 4 hours.
Conditions :
- Solvent: Anhydrous THF
- Catalyst: None required (spontaneous urea formation)
- Workup: Concentrate under reduced pressure and purify via recrystallization (ethanol/water).
Yield : 68–75% (based on analogous urea syntheses).
Analytical Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆) :
δ 8.33 (s, 1H, urea NH), 7.41–7.30 (m, 2H, pyrimidine-H), 7.09–7.01 (m, 2H, imidazole-H), 4.25 (t, J = 6.4 Hz, 2H, CH₂), 3.72 (t, J = 6.4 Hz, 2H, CH₂), 1.53 (s, 6H, CH₃). - ¹³C NMR (101 MHz, DMSO-d₆) :
δ 163.2 (urea C=O), 156.9 (pyrimidine C), 136.6 (imidazole C), 119.1 (aromatic C-Cl).
High-Resolution Mass Spectrometry (HRMS)
Optimization and Challenges
Side Reactions in Urea Formation
Competitive formation of biurets is mitigated by:
Regioselectivity in Imidazole Cyclization
BEMP ensures >95% regioselectivity for the 1,5-dihydroimidazol-2-one isomer, critical for correct ring substitution.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Applicability
The route is scalable to kilogram-scale with modifications:
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-chlorobenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Structural Similarities and Differences :
- Shared Features : Both compounds contain a pyrimidine ring fused to an imidazole-derived heterocycle.
- Key Differences :
- Compound 11h replaces the urea group with a benzoimidazole scaffold and features a 4-methoxyphenyl substituent instead of 4-chlorobenzyl.
- The imidazo[1,2-a]pyrimidine system in 11h is rigid, whereas the target compound’s imidazole-pyrimidine moiety is connected via a flexible ethylurea linker.
Functional Implications :
Comparison with (E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(Trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas (Example 5 Derivatives)
Structural Similarities and Differences :
- Shared Features : Both classes contain a urea backbone and aryl groups (e.g., chlorobenzyl vs. trifluoromethoxyphenyl).
- Key Differences: Example 5 derivatives incorporate a 1,2,4-triazole ring and an imidazolidin-2-ylidene group, whereas the target compound uses a pyrimidine-imidazole system.
Functional Implications :
- The triazole moiety in Example 5 compounds may confer resistance to oxidative metabolism compared to the target’s imidazole-pyrimidine system.
Comparison with 3-(2-Chlorobenzyl)-1-(2-{[(1S)-2-Hydroxy-1,2-dimethylpropyl]amino}pyrimidin-4-yl)-1-(4-methoxyphenyl)urea
Structural Similarities and Differences :
- Shared Features : Both compounds feature urea cores and pyrimidine rings.
- Key Differences: The comparator compound includes a 2-chlorobenzyl group and a 4-methoxyphenyl substituent, whereas the target uses 4-chlorobenzyl. A hydroxy-dimethylpropylamino group on the pyrimidine ring may enhance solubility but reduce blood-brain barrier penetration compared to the target’s unmodified pyrimidine.
Biological Activity
1-(4-chlorobenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antibacterial, antifungal, and antitumor properties.
Chemical Structure
The compound features a complex structure that combines a chlorobenzyl moiety with a pyrimidine and imidazole framework. This unique arrangement is believed to contribute to its biological efficacy.
Biological Activity Overview
Research has indicated that derivatives of compounds similar to this compound exhibit various biological activities:
Antibacterial Activity
Studies have shown that compounds containing a 4-chlorobenzyl substituent demonstrate significant antibacterial effects. For example, the synthesis of related thiopyrimidine derivatives showed promising antibacterial activity against several bacterial strains, suggesting that the chlorobenzyl group enhances this property .
Antifungal Activity
In addition to antibacterial properties, certain derivatives have also shown antifungal activity. The incorporation of the pyrimidine ring appears to enhance the compound's ability to inhibit fungal growth .
Antitumor Activity
The antitumor potential of similar compounds has been evaluated through various assays. Hydroxylated chloroethylnitrosoureas, which share structural similarities, indicate that cross-linking potential is crucial for their therapeutic activity. Compounds with enhanced cross-linking capabilities tend to exhibit higher antitumor efficacy .
Case Studies and Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Compounds with 4-chlorobenzyl substituents showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. | Antibacterial |
| Study 2 | Hydroxylated chloroethylnitrosoureas demonstrated reduced antitumor activity compared to their isomeric counterparts, emphasizing the importance of structural configuration in biological efficacy. | Antitumor |
| Study 3 | The synthesis and evaluation of second-generation meridian analogues indicated inhibition of tumor cell proliferation, supporting the role of imidazole derivatives in cancer therapy. | Antitumor |
The biological activity of this compound is hypothesized to involve:
- DNA Interaction : Similar compounds have been shown to interact with DNA, leading to cross-linking and inhibition of replication in cancer cells .
- Enzyme Inhibition : The imidazole moiety is known for its ability to inhibit various enzymes, which may contribute to the overall biological effects observed.
Q & A
Q. What are the standard synthetic routes and characterization techniques for this compound?
The compound is synthesized via multi-step reactions, typically involving nucleophilic substitution and condensation. For example, a pyrimidin-2-yl-imidazole intermediate is first prepared, followed by reaction with 4-chlorobenzyl chloride using potassium carbonate as a base . Characterization relies on IR spectroscopy (to confirm urea C=O and NH stretches), NMR (¹H/¹³C for structural elucidation), ESI-MS (to verify molecular weight), and UV-VIS (to assess electronic properties). Thermal stability is analyzed via TGA/DTA to determine decomposition profiles .
Q. What initial biological screening assays are recommended?
Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT/XTT) to assess cytotoxicity. For autoimmune applications, use lymphocyte proliferation assays and rodent arthritis models to evaluate immunomodulatory effects, as seen in S1PL inhibitor studies . Antimicrobial potential can be tested via MIC (minimum inhibitory concentration) assays against bacterial/fungal strains .
Q. How is the compound’s solubility and stability optimized for experimental use?
Solubility is tested in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 7.4). Stability studies involve HPLC monitoring under varying temperatures and pH conditions. Use lyophilization for long-term storage if the compound is hygroscopic .
Q. What thermal stability data is available?
TGA reveals decomposition onset temperatures (e.g., ~200°C for similar benzimidazoles), while DTA identifies endothermic/exothermic events, critical for assessing handling and storage conditions .
Advanced Research Questions
Q. How can synthetic yield and purity be improved?
Optimize reaction conditions:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during imidazole alkylation .
- Solvent selection : Use DMF for better solubility of intermediates .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for higher purity .
Q. What strategies resolve contradictions in biological activity data?
Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity). For inconsistent cytotoxicity results, check batch purity (via HPLC) and cell line specificity (use primary cells alongside immortalized lines) .
Q. How does the pyrimidin-2-yl-imidazole moiety influence target binding?
Computational docking studies (AutoDock, Schrödinger) predict interactions with enzymatic active sites. Compare with analogs lacking this moiety: the pyrimidine ring may engage in π-π stacking with aromatic residues, while the imidazole nitrogen participates in hydrogen bonding .
Q. What mechanistic insights exist for S1PL inhibition?
In vivo studies show dose-dependent lymphocyte trafficking modulation via S1PL inhibition, reducing circulating lymphocytes. Validate using S1PL enzymatic assays (measuring sphingosine-1-phosphate cleavage) and knockout models to confirm target specificity .
Q. How can computational modeling predict novel targets?
Use pharmacophore modeling (e.g., MOE) to identify structural motifs shared with known inhibitors. MD simulations (GROMACS) assess binding stability over time, while QSAR models correlate substituent effects (e.g., 4-chlorobenzyl) with activity .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key issues include intermediate instability (address via low-temperature storage) and column chromatography limitations (switch to preparative HPLC ). For reproducibility, document reaction kinetics (e.g., via in situ IR monitoring) and establish strict QC protocols (≥95% purity by NMR/MS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
